molecular formula C21H19ClN2O B14675698 1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride CAS No. 38583-06-1

1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride

Cat. No.: B14675698
CAS No.: 38583-06-1
M. Wt: 350.8 g/mol
InChI Key: VZPFZLCOUYMDEF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is notable for its unique structure, which combines a benzimidazole core with a naphthofuran moiety. The presence of these two functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride typically involves multiple steps. One common method starts with the preparation of the naphthofuran moiety, which can be synthesized from 2-hydroxy-1-naphthaldehyde through a series of reactions including condensation with chloroacetone in the presence of potassium carbonate . The resulting intermediate is then subjected to further reactions to form the naphthofuran structure.

The benzimidazole core is synthesized separately, often starting from o-phenylenediamine and an appropriate aldehyde. The final step involves the coupling of the naphthofuran and benzimidazole moieties under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or naphthofuran rings .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride is unique due to the combination of the naphthofuran and benzimidazole moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

38583-06-1

Molecular Formula

C21H19ClN2O

Molecular Weight

350.8 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;chloride

InChI

InChI=1S/C21H18N2O.ClH/c1-22-17-9-5-6-10-18(17)23(2)21(22)20-13-16-15-8-4-3-7-14(15)11-12-19(16)24-20;/h3-13,21H,1-2H3;1H

InChI Key

VZPFZLCOUYMDEF-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(N(C2=CC=CC=C21)C)C3=CC4=C(O3)C=CC5=CC=CC=C54.[Cl-]

Origin of Product

United States

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